

Technical Guide: Hippuric Acid-15N Standard for Research Applications

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Compound of Interest

Compound Name: *Hippuric acid-15N*

Cat. No.: *B12422089*

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This technical guide provides an in-depth overview of the **Hippuric acid-15N** stable isotope standard, tailored for researchers, scientists, and professionals in drug development. This document outlines the certificate of analysis, experimental protocols for its use, and a visual representation of a typical analytical workflow.

Certificate of Analysis Data

The quantitative data for a typical **Hippuric acid-15N** standard is summarized below. This data is compiled from various suppliers and represents common specifications for this material. A comprehensive Certificate of Analysis (CoA) is generally supplied with the purchase of the standard[1][2].

Parameter	Specification	Method
Chemical Purity	≥ 98.0%	Titration, HPLC, or GC
Isotopic Enrichment	Typically ≥ 98% for 15N	Mass Spectrometry
Molecular Formula	C ₉ H ₉ ¹⁵ NO ₃	-
Molecular Weight	180.17 g/mol	-
Appearance	White crystalline powder	Visual Inspection
Melting Point	187-191 °C	Melting Point Apparatus

Experimental Protocols

Hippuric acid-15N is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR)[3]. Its use is critical in studies of metabolic pathways, particularly in tracing the metabolism of glycine and benzoic acid, and in monitoring exposure to aromatic compounds like toluene.

Protocol: Quantification of Hippuric Acid in Biological Matrices using LC-MS/MS with Hippuric Acid-15N as an Internal Standard

This protocol outlines a common method for the accurate quantification of hippuric acid in biological samples (e.g., urine, plasma).

1. Materials and Reagents:

- Hippuric acid standard
- **Hippuric acid-15N** internal standard
- HPLC-grade acetonitrile, methanol, and water
- Formic acid

- Biological matrix (e.g., urine, plasma)
 - Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
2. Standard and Internal Standard Preparation:
- Prepare a stock solution of hippuric acid (1 mg/mL) in methanol.
 - Prepare a stock solution of **Hippuric acid-15N** (1 mg/mL) in methanol.
 - From the stock solutions, prepare a series of working standard solutions of hippuric acid at various concentrations.
 - Prepare a working internal standard solution of **Hippuric acid-15N** at a fixed concentration (e.g., 10 µg/mL).
3. Sample Preparation:
- Thaw biological samples to room temperature.
 - To a 100 µL aliquot of the sample, add 10 µL of the working internal standard solution (**Hippuric acid-15N**).
 - For plasma samples, perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge to pellet the proteins.
 - For urine samples, a simple dilution with mobile phase may be sufficient. If the matrix effect is high, perform Solid Phase Extraction (SPE).
 - Transfer the supernatant or the diluted urine to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
- Liquid Chromatography (LC) Conditions:
 - Column: A reversed-phase C18 column is commonly used[4].
 - Mobile Phase A: 0.1% formic acid in water

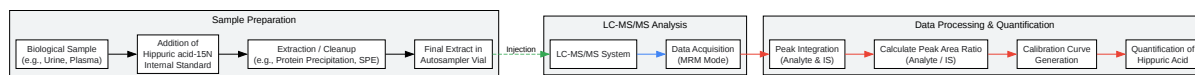
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute hippuric acid, followed by a column wash and re-equilibration.
- Flow Rate: 0.3 - 0.5 mL/min
- Injection Volume: 5 - 10 μ L
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative mode.
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Hippuric acid (unlabeled): Precursor ion (m/z) -> Product ion (m/z)
 - **Hippuric acid-15N** (internal standard): Precursor ion (m/z) -> Product ion (m/z)
 - Note: Specific m/z values will depend on the instrument and ionization conditions.

5. Data Analysis:

- Integrate the peak areas for both the analyte (hippuric acid) and the internal standard (**Hippuric acid-15N**).
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
- Determine the concentration of hippuric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

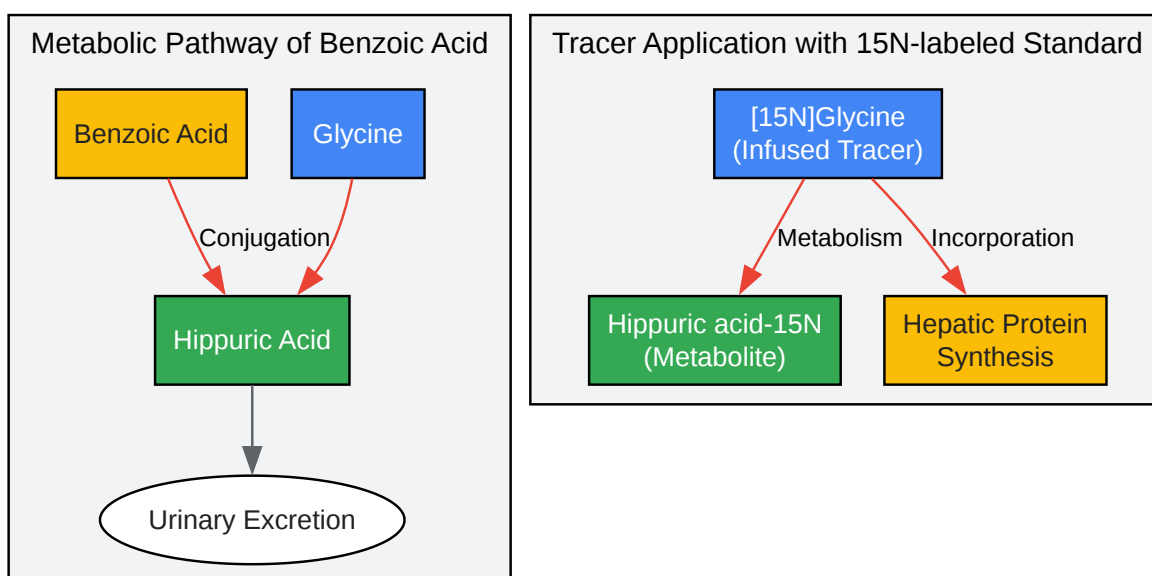
Visualizations

The following diagrams illustrate key processes related to the use of **Hippuric acid-15N**.



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Caption: Workflow for quantitative analysis using an internal standard.



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Caption: Metabolic formation of hippuric acid and its tracer application.

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